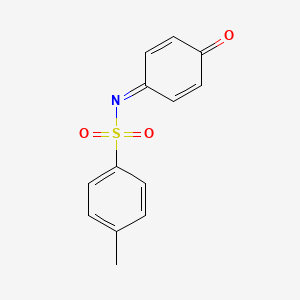

N-Tosyl-1,4-benzoquinone imine

CAS No.: 37051-70-0

Cat. No.: VC15604554

Molecular Formula: C13H11NO3S

Molecular Weight: 261.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37051-70-0 |

|---|---|

| Molecular Formula | C13H11NO3S |

| Molecular Weight | 261.30 g/mol |

| IUPAC Name | 4-methyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H11NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9H,1H3 |

| Standard InChI Key | XJAHYKDHXYQYIH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2 |

Introduction

Structural and Electronic Properties of N-Tosyl-1,4-Benzoquinone Imine

Core Framework and Substituent Effects

N-Tosyl-1,4-benzoquinone imine (C₁₃H₁₁NO₃S) consists of a 1,4-benzoquinone backbone substituted with an imine nitrogen bearing a tosyl group. The parent 1,4-benzoquinone imine structure (C₆H₅NO) features a cyclohexa-2,5-dien-1-one ring with an imine substituent at the 4-position . Tosylation at nitrogen introduces electron-withdrawing sulfonyl groups, which stabilize the imine moiety against hydrolysis and dimerization—common challenges in aliphatic imine chemistry . X-ray crystallography of related sulfonamide derivatives reveals planar geometries at nitrogen, with resonance delocalization between the sulfonyl group and the quinone ring .

Spectroscopic Characterization

Key spectroscopic data for N-tosyl-1,4-benzoquinone imine include:

-

IR: Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch), 1340–1380 cm⁻¹ (S=O symmetric stretch), and 1160–1180 cm⁻¹ (S=O asymmetric stretch) .

-

¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the tosyl methyl group resonates as a singlet at δ 2.4 ppm .

-

¹³C NMR: Quinone carbonyl carbons at δ 185–190 ppm; sulfonyl carbons at δ 145 (ipso-SO₂), 135 (ortho-SO₂), and 21 ppm (CH₃) .

Synthetic Routes to N-Tosyl-1,4-Benzoquinone Imine

Palladium-Catalyzed Dehydrogenation of N-Fluoro-sulfonamides

A pivotal method involves the palladium-catalyzed dehydrogenation of N-fluoro-sulfonamides (Fig. 1). Using Pd(OAc)₂ (5 mol%), 1,4-benzoquinone (BQ) as an oxidant, and K₂CO₃ in toluene at 80°C, N-fluoro-sulfonamides undergo oxidative H–F elimination to yield α,β-unsaturated imines . The reaction proceeds via a Pd(0)/Pd(II) cycle, with BQ regenerating the active Pd(II) species. This method achieves yields of 67–81% for cyclic and acyclic substrates, with excellent functional group tolerance (esters, alkenes, alkynes) .

Table 1: Representative Substrates and Yields

| Substrate Type | Product Yield (%) | Functional Groups Tolerated |

|---|---|---|

| Cyclic alkyl | 78 | Ester, alkynyl |

| Acyclic alkyl | 75 | Phenyl, alkenyl |

| Biologically derived | 67–81 | Steroids, NSAIDs |

Alternative Approaches

-

Pre-fluorination Strategy: Fluorination of aliphatic amides followed by dehydrogenation avoids isolation of reactive intermediates, minimizing dimerization .

-

Radical Pathways: N-Acetyl-p-benzoquinone imine analogs form polymers via comproportionation with semiquinone radicals , though this route is less efficient for N-tosyl derivatives.

Reactivity and Mechanistic Insights

Electrophilic Coupling Reactions

The α,β-unsaturated imine moiety acts as a dienophile in hetero-Diels-Alder reactions. For example, reaction with 1,1-dimethoxyethene forms lactam derivatives after hydrolysis (63% yield) . The electron-deficient C=N bond also participates in Michael additions with nucleophiles like thiols and amines.

Redox Behavior

N-Tosyl-1,4-benzoquinone imine undergoes reversible redox transitions, akin to NAPQI (N-acetyl-p-benzoquinone imine) . Reduction by glutathione (GSH) generates sulfonamide adducts (e.g., 3-(glutathion-S-yl) derivatives) , while comproportionation with semiquinone radicals leads to polymer formation . These pathways highlight potential toxicological implications, as seen in NAPQI’s inhibition of glutathione synthetase .

Applications in Complex Molecule Synthesis

Natural Product Derivatives

N-Tosyl-1,4-benzoquinone imine enables late-stage functionalization of steroids (e.g., stigmasterol), fatty acids (linoleic acid), and pharmaceuticals (celecoxib) . For instance, dehydrogenation of a ketoprofen-derived sulfonamide affords an α,β-unsaturated imine in 75% yield, which undergoes cyclization to form tricyclic lactams .

Heterocyclic Scaffolds

The compound serves as a linchpin for synthesizing isoindolinones and tetrahydroisoquinolines. Hydrogenation of the imine’s double bond, followed by reductive tosyl group removal, yields secondary amines for further elaboration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume